REACTION_CXSMILES
|
[O:1]1[CH2:6][CH2:5][N:4]([C:7]2[CH:15]=[CH:14][C:10]([C:11]([NH2:13])=O)=[CH:9][CH:8]=2)[CH2:3][CH2:2]1.COC1C=CC(P2(SP(C3C=CC(OC)=CC=3)(=S)S2)=[S:25])=CC=1>C1COCC1>[O:1]1[CH2:6][CH2:5][N:4]([C:7]2[CH:15]=[CH:14][C:10]([C:11](=[S:25])[NH2:13])=[CH:9][CH:8]=2)[CH2:3][CH2:2]1
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Name
|
|
Quantity
|
4.91 g
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Type
|
reactant
|
Smiles
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O1CCN(CC1)C1=CC=C(C(=O)N)C=C1
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Name
|
|
Quantity
|
10.6 g
|
Type
|
reactant
|
Smiles
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COC=1C=CC(=CC1)P2(=S)SP(=S)(S2)C=3C=CC(=CC3)OC
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Name
|
|
Quantity
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70 mL
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Type
|
solvent
|
Smiles
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C1CCOC1
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Control Type
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UNSPECIFIED
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Setpoint
|
70 °C
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Type
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CUSTOM
|
Details
|
with stirring
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to rt
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
ADDITION
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Details
|
CH2Cl2 (30 mL) and water (100 mL) was added to the residue
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Type
|
FILTRATION
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Details
|
The mixture was then filtered
|
Type
|
WASH
|
Details
|
the filter cake was washed with water
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Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
O1CCN(CC1)C1=CC=C(C(N)=S)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.41 g | |
YIELD: PERCENTYIELD | 83.3% | |
YIELD: CALCULATEDPERCENTYIELD | 83.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |